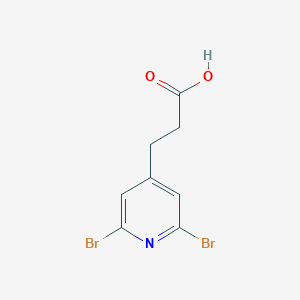

3-(2,6-Dibromopyridin-4-yl)propanoic acid

Description

3-(2,6-Dibromopyridin-4-yl)propanoic acid is a brominated heterocyclic carboxylic acid with the molecular formula C₈H₇Br₂NO₂ and a molecular weight of 309.96 g/mol. Its structure features a pyridine ring substituted with bromine atoms at the 2- and 6-positions, linked to a propanoic acid moiety. The bromine substituents and pyridine core may confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

3-(2,6-dibromopyridin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYDSBGKEBJBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 4-pyridylpropanoic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents such as acetic acid or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3-(2,6-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

Reduction Products: De-brominated derivatives or fully reduced pyridine rings.

Scientific Research Applications

3-(2,6-Dibromopyridin-4-yl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanoic acid group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Halogenated Propanoic Acid Derivatives

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): Structure: Chlorine atoms at the 3- and 5-positions on a phenyl ring, with a hydroxyl group at the 4-position. Molecular Weight: ~265.53 g/mol (lighter due to Cl vs. Br). Key Properties: Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, attributed to halogen-enhanced lipophilicity and hydroxyl group polarity .

- 3-(2,6-Dibromopyridin-4-yl)propanoic acid: Structure: Bromine atoms on a pyridine ring, lacking hydroxyl groups. Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems. The pyridine nitrogen enables hydrogen bonding, unlike phenyl analogs.

Sulfur-Containing Esters

- 3-(Methylthio)propanoic acid methyl ester (): Structure: Methylthio (-SMe) and methyl ester (-COOCH₃) groups. Key Properties: High volatility; contributes to pineapple aroma with Odor Activity Values (OAVs) >1. Concentrations vary by cultivar (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) .

Amino-Substituted Derivatives

- 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid dihydrobromide (): Structure: Amino group (-NH₂) on the propanoic acid chain; dihydrobromide salt. Molecular Weight: 406.90 g/mol. Key Properties: Enhanced water solubility due to salt formation; amino group increases basicity, contrasting with the carboxylic acid’s acidity. Applications: Pharmaceutical building block for drug discovery .

Comparative Data Table

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-(2,6-Dibromopyridin-4-yl)propanoic acid with high purity and yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, N-bromosuccinimide (NBS) in methanol under ambient conditions is a common brominating agent, as demonstrated in analogous dihydropyridine bromination protocols . Reaction time (e.g., 24 hours) and stoichiometric ratios (e.g., 2:1 NBS:precursor) are critical for minimizing side products. Post-synthesis purification via recrystallization (e.g., ethanol) or high-performance liquid chromatography (HPLC) is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of 3-(2,6-Dibromopyridin-4-yl)propanoic acid after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify bromine substitution patterns on the pyridine ring and the propanoic acid chain.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBrNO, exact mass 318.83 g/mol).

- HPLC : Reverse-phase HPLC with UV detection to assess purity and retention time consistency .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of hazardous waste according to local regulations .

Advanced Research Questions

Q. How does the bromine substitution pattern on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2,6-dibromo configuration enhances regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, the steric hindrance from the 2,6-dibromo groups directs coupling to the 4-position of the pyridine ring. Researchers should optimize palladium catalysts (e.g., Pd(PPh)) and base systems (e.g., NaCO) in anhydrous solvents like THF to maximize yield .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate purity via HPLC and quantify impurities (e.g., residual solvents).

- Assay Conditions : Standardize cell-based assays (e.g., fixed concentrations, incubation times).

- Structural Analogues : Compare activity with derivatives (e.g., 3-(3-chloropyridin-4-yl)propanoic acid) to isolate the role of bromine .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinases or proteases).

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations.

- QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values of bromine) with inhibitory activity .

Q. What are the challenges in optimizing reaction conditions for regioselective functionalization of the propanoic acid moiety?

- Methodological Answer : The carboxylic acid group can undergo undesired side reactions (e.g., esterification). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.